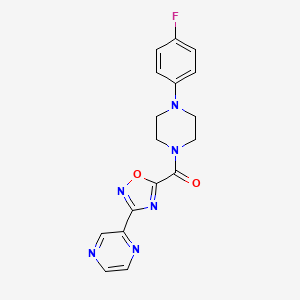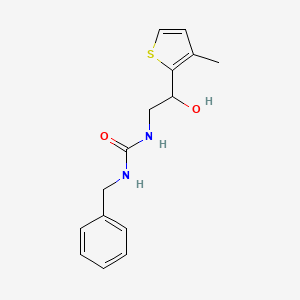
(E)-ethyl 4-(3-(5-nitrothiophen-2-yl)acrylamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-ethyl 4-(3-(5-nitrothiophen-2-yl)acrylamido)benzoate” is a chemical compound with the molecular formula C16H14N2O5S and a molecular weight of 346.36 .
Molecular Structure Analysis
The molecular structure analysis of a compound like “this compound” would typically involve techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT methods . These techniques can provide detailed information about the compound’s structure, including bond lengths, bond angles, and the presence of functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would typically be determined using various analytical techniques. These might include measurements of melting point, boiling point, solubility, and reactivity .Mecanismo De Acción
The mechanism of action of (E)-ethyl 4-(3-(5-nitrothiophen-2-yl)acrylamido)benzoate is not fully understood. However, studies have suggested that the compound may exert its anti-inflammatory and anticancer effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In biochemical studies, the compound has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) that are involved in inflammation. In physiological studies, this compound has been shown to reduce inflammation and inhibit the growth of cancer cells in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-ethyl 4-(3-(5-nitrothiophen-2-yl)acrylamido)benzoate in lab experiments is its potential as a therapeutic agent for the treatment of inflammatory and cancerous conditions. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Direcciones Futuras
For research on (E)-ethyl 4-(3-(5-nitrothiophen-2-yl)acrylamido)benzoate include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields such as material science and environmental science. Additionally, further studies on the compound's toxicity and safety profile are necessary for its development as a therapeutic agent.
Métodos De Síntesis
The synthesis of (E)-ethyl 4-(3-(5-nitrothiophen-2-yl)acrylamido)benzoate involves the reaction of 4-aminobenzoic acid ethyl ester with 5-nitrothiophene-2-carboxylic acid chloride in the presence of triethylamine. The resulting product is then subjected to a reaction with acryloyl chloride to obtain this compound. The synthesis method is reliable and has been used in various studies to obtain the compound.
Aplicaciones Científicas De Investigación
(E)-ethyl 4-(3-(5-nitrothiophen-2-yl)acrylamido)benzoate has been extensively studied for its potential applications in medical and agricultural research. In medical research, the compound has been shown to possess anti-inflammatory and anticancer properties. It has been used in studies to inhibit the growth of cancer cells and reduce inflammation in animal models. In agricultural research, this compound has been used as a fungicide to control fungal infections in crops.
Propiedades
IUPAC Name |
ethyl 4-[[(E)-3-(5-nitrothiophen-2-yl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-2-23-16(20)11-3-5-12(6-4-11)17-14(19)9-7-13-8-10-15(24-13)18(21)22/h3-10H,2H2,1H3,(H,17,19)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMCVRNWCPOJAG-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-fluorophenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2675296.png)
![N-[[4-(4-ethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2675297.png)
![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(4-(trifluoromethoxy)phenyl)thiazolidine](/img/structure/B2675300.png)

![N-[(4-Chlorophenyl)-cyanomethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2675306.png)


![3-(5H-Pyrido[4,3-b]indol-7-yl)propanoic acid;hydrochloride](/img/structure/B2675313.png)
![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(1H-indol-3-yl)acetamide](/img/structure/B2675314.png)
![6-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2675315.png)
![2-(2-methoxyphenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2675316.png)

![3-(2-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2675318.png)